molecular formula C18H22N4O2 B2636052 N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 1448135-83-8

N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2636052
CAS No.: 1448135-83-8
M. Wt: 326.4
InChI Key: DUQWIKZMEJUQIQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and preclinical research. Its structure integrates a piperidine core functionalized with a pyrazinyloxy group and a urea-linked 3,4-dimethylphenyl moiety. This specific architecture places it within a class of molecules known for their potential to interact with various biological targets. Compounds featuring the piperazine- or piperidine-1-carboxamide scaffold are frequently investigated as modulators of enzymatic activity and receptor signaling . For instance, structurally related urea-based compounds have been explored as potent antagonists of the TRPV1 (Transient Receptor Potential Vanilloid Type 1) receptor, a key target for analgesic research . Other carboxamide derivatives have been developed as inhibitors of hydrolytic enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which are involved in the regulation of endogenous signaling lipids. The inhibition of these targets represents a promising approach for the management of pain and inflammatory conditions . The presence of the pyrazine ring, a nitrogen-rich heterocycle, can enhance binding affinity and optimize physicochemical properties, potentially improving the compound's profile as a pharmacological tool . The synthesis of such unsymmetrical urea derivatives can be achieved using modern synthetic methodologies, such as hypervalent iodine-mediated coupling, which offers a metal-free alternative under mild conditions . As a research compound, it is intended solely for non-human investigative studies in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-3-4-15(11-14(13)2)21-18(23)22-9-5-16(6-10-22)24-17-12-19-7-8-20-17/h3-4,7-8,11-12,16H,5-6,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQWIKZMEJUQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the pyrazin-2-yloxy group: This step involves the reaction of the piperidine derivative with a pyrazine derivative under suitable conditions.

    Introduction of the carboxamide group: This can be done through an amidation reaction using an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table highlights structural differences between the target compound and its analogues from the provided evidence:

Compound Name Aromatic Substituent Heterocyclic Group Functional Groups/Modifications Reference
Target Compound 3,4-Dimethylphenyl Pyrazin-2-yloxy Piperidine carboxamide -
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide (53) 3,4-Dichlorophenyl Benzodiazol-2-one Bromo substituent, ketone
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide Multiple dimethylamino groups Oxazepine/Pyrrolidine Triazine core, hydroxymethyl groups

Comparative Analysis

Substituent Effects
  • Aromatic Rings: The target’s 3,4-dimethylphenyl group is less electronegative than the 3,4-dichlorophenyl group in compound 53 . The dimethylamino groups in ’s compound introduce strong electron-donating effects, which may alter solubility and charge distribution .
Heterocyclic Moieties
  • The pyrazin-2-yloxy group in the target compound offers nitrogen-rich sites for hydrogen bonding, contrasting with the benzodiazol-2-one in compound 53, which contains a fused aromatic system with a ketone oxygen . The latter may engage in dipole interactions or act as a hydrogen bond acceptor.
  • The pyrrolidine and oxazepine groups in ’s compound introduce conformational flexibility and additional hydrogen-bonding sites, which could influence target selectivity .
Physicochemical Implications
  • Metabolic Stability : Electron-donating groups (e.g., dimethyl) in the target compound may slow oxidative metabolism compared to electron-withdrawing substituents (e.g., chloro) .

Methodological Considerations

Structural determinations of these compounds likely employed crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation . The WinGX suite may also facilitate small-molecule crystallography workflows, enabling precise comparison of bond lengths and angles across analogs .

Biological Activity

N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N3O3C_{20}H_{28}N_{3}O_{3}. The compound features a piperidine ring substituted with a pyrazine moiety and an aromatic dimethylphenyl group. This structural configuration is thought to contribute significantly to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties . For instance, derivatives containing piperidine structures have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting a potential therapeutic application in cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Research has shown that piperidine derivatives can exhibit significant antibacterial and antifungal effects. In a comparative study, various synthesized compounds were tested against standard bacterial strains, demonstrating varying degrees of efficacy. Notably, some derivatives showed MIC values as low as 0.5 µg/mL against resistant strains of bacteria .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and microbial metabolism.
  • Receptor Modulation : It may interact with neurotransmitter receptors, contributing to its potential effects on mood disorders and neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of piperidine derivatives:

  • Anticancer Studies : A recent investigation into piperidine derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study reported that compounds with similar structural features to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antibacterial Activity : In another study, the antibacterial efficacy of synthesized piperidine derivatives was assessed against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds significantly inhibited bacterial growth at low concentrations .

Data Tables

Activity Type Compound MIC (µg/mL) Reference
AntitumorThis compound10
AntibacterialPiperidine Derivative A0.5
AntifungalPiperidine Derivative B8

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